2-(4-ethoxyphenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Overview
Description
2-(4-ethoxyphenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C27H29N5O4 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.22195442 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
The compound is part of a broader category of chemicals that have been explored for their potential in creating new therapeutic agents. Research in this area has led to the development of various derivatives with potential antimicrobial properties. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated antimicrobial activity, highlighting the potential of these compounds in developing new antibiotics (B. S. Holla et al., 2006). Similarly, efforts have been made to discover new inhibitors for Ataxia Telangiectasia Mutated (ATM) kinase, with 3-quinoline carboxamides showing promise as selective inhibitors (S. Degorce et al., 2016).
Photovoltaic and Electrical Applications
The structural and optical properties of related quinoline derivatives have been studied for their potential in photovoltaic applications. Investigations into thin films of 4H-pyrano[3,2-c]quinoline derivatives revealed that these compounds have promising features for organic–inorganic photodiode fabrication, demonstrating rectification behavior and photovoltaic properties under illumination (H. Zeyada et al., 2016).
Antitumor and Cytotoxic Activities
Several studies have explored the cytotoxic and antitumor activities of quinoline derivatives. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against various cancer cell lines, with some derivatives demonstrating significant efficacy in in vivo models (L. Deady et al., 2003). This research indicates the potential of quinoline derivatives in cancer therapy.
Synthesis and Characterization for Drug Development
The compound and its derivatives have been synthesized and characterized for further exploration in drug development. The synthesis processes often involve novel methods that allow for the creation of compounds with potential therapeutic uses, such as antimicrobial, antitumor, and other pharmacological activities. For example, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives have been synthesized, characterized, and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's relevance in medicinal chemistry research (Ashraf S. Hassan et al., 2014).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-ethyl-3-(2-methoxyethylcarbamoyl)pyrazol-4-yl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-4-32-17-24(25(31-32)27(34)28-14-15-35-3)30-26(33)21-16-23(29-22-9-7-6-8-20(21)22)18-10-12-19(13-11-18)36-5-2/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,28,34)(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJFEZJKTFLUBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCOC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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